1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one
Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one is a bicyclic compound featuring a sulfur atom (thia) at position 2 and a nitrogen atom (aza) at position 5 within its [2.2.1]heptane framework. The molecule is substituted at the nitrogen atom with a 3-methoxypropan-1-one group, characterized by a ketone at the terminal carbon and a methoxy group at the third carbon of the propane chain.
Properties
IUPAC Name |
3-methoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-12-3-2-9(11)10-5-8-4-7(10)6-13-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKGHCJIHSRPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC1CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions, such as the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of suitable leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one has shown potential in various scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of sulfur and nitrogen-containing compounds.
Medicine: Its unique structure makes it a candidate for drug development, potentially targeting specific biological pathways.
Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one exerts its effects involves its interaction with molecular targets and pathways. The presence of sulfur and nitrogen atoms allows it to engage in specific binding interactions, potentially influencing biological processes or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other bicyclic derivatives, differing primarily in heteroatom composition, substituent groups, and stereochemistry. Below is a detailed comparison based on the provided evidence and inferred structural relationships:
Data Table: Key Structural and Chemical Comparisons
*Calculated based on structural inference.
Key Comparative Analysis
Heteroatom Influence on Reactivity and Polarity
- The target compound contains 2-thia (sulfur) and 5-aza (nitrogen) in its bicyclo core. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen (as in the 2-oxa analog from ) result in reduced hydrogen-bonding capacity but increased lipophilicity .
- The 2-oxa-5-azabicyclo derivative () replaces sulfur with oxygen, enhancing polarity and metabolic stability due to oxygen’s electronegativity, which favors interactions with biological targets .
Substituent Effects on Functionality
- The 3-methoxypropan-1-one substituent in the target compound introduces both a ketone (electron-withdrawing) and a methoxy group (electron-donating), creating a polar yet balanced electronic profile. This contrasts with the propenyl group in ’s compound, which is less polar and may limit aqueous solubility .
- The Boc-protected amine in ’s compound offers steric protection for the nitrogen atom, making it less reactive than the target compound’s secondary amine, which is directly substituted with a ketone-containing chain .
Synthetic and Application Considerations
- The synthesis of the 2-oxa-5-azabicyclo analog () involves substituting homomorpholine with an oxa-containing precursor, suggesting that the target compound could be synthesized via analogous thia-based intermediates .
- The Boc-carbamate derivative () highlights the utility of bicyclic amines in drug discovery, where protective groups are used to modulate reactivity during multi-step syntheses .
Research Findings and Implications
- Polarity and Solubility : The target compound’s 3-methoxypropan-1-one group likely improves water solubility compared to the propenyl-substituted analog (), making it more suitable for biological applications .
- Metabolic Stability : The sulfur atom in the target may confer greater resistance to oxidative metabolism compared to the 2-oxa analog, though this requires experimental validation .
- Synthetic Versatility : The structural diversity observed in –3 underscores the adaptability of bicyclo[2.2.1]heptane scaffolds in medicinal chemistry, enabling tailored modifications for target engagement .
Biological Activity
The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one is a bicyclic structure featuring both nitrogen and sulfur. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₉H₁₃NOS
Molecular Weight: 185.27 g/mol
CAS Number: 2034420-94-3
The structure consists of a bicyclic framework with a methoxypropanone substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of sulfur and nitrogen in the bicyclic structure enhances its reactivity and binding affinity to target molecules.
Anticancer Activity
A study evaluated the compound's cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results indicated that the compound exhibited significant antiproliferative effects, particularly against HeLa cells, with an IC₅₀ value comparable to established anticancer agents.
Mechanisms of Cytotoxicity
The cytotoxic effects were linked to the induction of apoptosis and cell cycle arrest at the sub-G₁ phase, as confirmed by flow cytometry analysis. Additionally, in silico docking studies suggested that the compound binds effectively to the active sites of key proteins involved in tumor growth and survival.
Study on Anticancer Properties
In a recent study published in Medicinal Chemistry Research, researchers synthesized a series of derivatives based on the bicyclic structure similar to our compound and assessed their anticancer properties. The findings revealed that modifications to the methoxy group significantly influenced the cytotoxicity profile, indicating that structural optimization could enhance therapeutic efficacy against various cancers .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone | Bicyclic with indole | Anticancer |
| 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methylpropanamide | Bicyclic amide | Moderate cytotoxicity |
This comparison highlights the potential for developing novel analogs with enhanced biological activities through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
